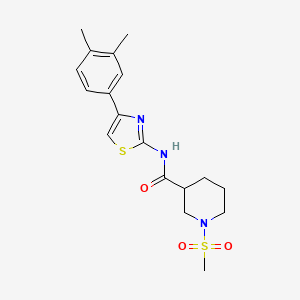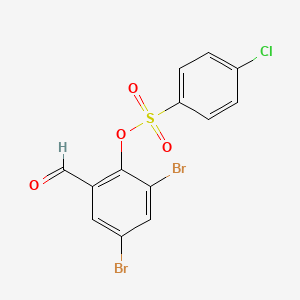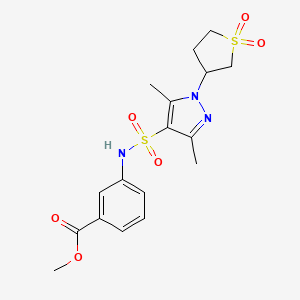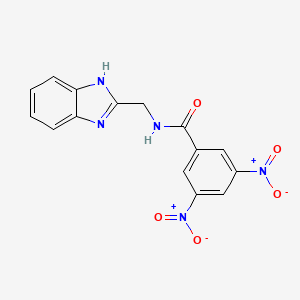
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, Ro 31-8220, and has been synthesized using various methods.
作用机制
Ro 31-8220 works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By blocking the activity of protein kinases, Ro 31-8220 can affect various cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been shown to inhibit the activity of several protein kinases, including protein kinase C and protein kinase A.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, Ro 31-8220 has been shown to inhibit cell growth and induce apoptosis. In neurons, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immune cells, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
Ro 31-8220 has several advantages for lab experiments, including its specificity for protein kinases and its ability to inhibit the activity of multiple protein kinases. However, Ro 31-8220 also has some limitations, including its potential toxicity and the need for careful handling of the compound and its reactants.
未来方向
There are several future directions for research on Ro 31-8220, including the development of more specific inhibitors of protein kinases, the investigation of Ro 31-8220's potential applications in the treatment of neurological disorders and autoimmune diseases, and the exploration of Ro 31-8220's potential as a therapeutic agent in cancer treatment. Additionally, further research is needed to understand the precise mechanisms of action of Ro 31-8220 and its effects on various cellular processes.
合成方法
Ro 31-8220 has been synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Another method involves the reaction of 4-chlorobenzyl chloride with 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Both methods involve the use of organic solvents and require careful handling of the reactants.
科学研究应用
Ro 31-8220 has been the subject of scientific research for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, Ro 31-8220 has been shown to inhibit the growth of certain cancer cells by blocking the activity of protein kinases. In neurology, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immunology, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIQFRXEKXHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2398181.png)
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)
![2,6-difluoro-N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2398184.png)

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

